molecular formula C17H14Cl3FN2O2S B2484386 4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 2309461-52-5

4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B2484386
CAS No.: 2309461-52-5
M. Wt: 435.72
InChI Key: YZZVZHYBMQMLPL-UHFFFAOYSA-N
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Description

4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, an indole, and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to the presence of the trichloromethyl group and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3FN2O2S/c1-10-2-5-12(6-3-10)26(24,25)23-16(17(18,19)20)14-9-22-15-8-11(21)4-7-13(14)15/h2-9,16,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZVZHYBMQMLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CNC3=C2C=CC(=C3)F)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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